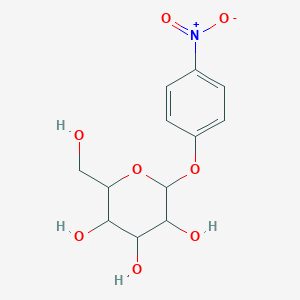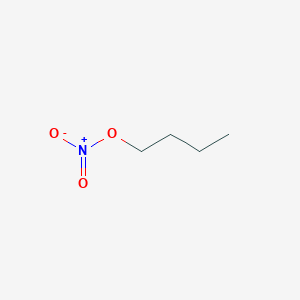
硝酸ブチル
概要
説明
Butyl nitrate, also known as nitric acid butyl ester, is a colorless oil with the chemical formula C4H9NO3. It is often confused with butyl nitrite, which is sometimes used as a recreational inhalant. Butyl nitrate is known for its explosive properties and is used in various industrial applications .
科学的研究の応用
Butyl nitrate has several scientific research applications:
作用機序
Target of Action
Butyl nitrate is an organic compound that belongs to the class of alkyl nitrates . It’s worth noting that nitrile-containing pharmaceuticals, which include compounds like butyl nitrate, have been found to enhance binding affinity to their targets, improve the pharmacokinetic profile of parent drugs, and reduce drug resistance .
Mode of Action
It’s known to react explosively with lewis acids such as boron trifluoride and aluminium chloride . When heated to decomposition, it emits fumes of nitrous oxide . This suggests that butyl nitrate may interact with its targets in a highly reactive and potentially destructive manner.
Biochemical Pathways
Nitrate reduction is a major pathway in biogeochemical nitrogen cycling . Nitrate, as an additional electron sink, plays a role in the anaerobic oxidation of ethane and butane . Given that butyl nitrate is a nitrate compound, it may potentially influence these pathways.
Pharmacokinetics
It’s known that inhalants like butyl nitrate are primarily eliminated by inhalation, either as unchanged compound or as metabolites . The effects of butyl nitrate inhalation occur rapidly and are very intense for a period of minutes .
Result of Action
The result of butyl nitrate’s action is primarily its explosive reaction with certain substances . It’s often confused with butyl nitrite, which is sometimes used as a recreational inhalant .
Action Environment
The action of butyl nitrate can be influenced by environmental factors. For instance, its reactivity and stability may be affected by the presence of certain substances, such as Lewis acids . Additionally, its volatility means that it can easily be inhaled, making the air an important medium for its action .
生化学分析
Biochemical Properties
This process involves bacteria like “Candidatus Alkanivorans nitratireducens” which can degrade ethane, propane, and butane under anoxic conditions .
Cellular Effects
Nitrate-driven anaerobic oxidation of SCGAs, including butane, has been shown to occur in bacterial cells
Molecular Mechanism
The molecular mechanism of Butyl nitrate involves the activation of butane via fumarate addition, a process carried out by the alkylsuccinate synthase genes encoded in the genome of "Candidatus Alkanivorans nitratireducens" . This leads to the formation of butyl-succinate, which is further converted to acetyl-CoA and propionyl-CoA .
Temporal Effects in Laboratory Settings
When heated to decomposition, Butyl nitrate emits fumes of nitrous oxide .
Metabolic Pathways
Butyl nitrate is involved in the metabolic pathway of anaerobic oxidation of butane. This process is facilitated by “Candidatus Alkanivorans nitratireducens”, which uses the fumarate addition pathway for anaerobic butane oxidation .
準備方法
The conventional preparation method of butyl nitrate involves the nitration of butanol using a mixed acid of nitric acid and sulfuric acid. This method, however, has a low yield and poses safety risks during production . Another method involves the reaction of butyl alcohol with sodium nitrite in the presence of sulfuric acid, which results in the formation of butyl nitrate .
化学反応の分析
Butyl nitrate undergoes several types of chemical reactions, including:
Oxidation: When heated to decomposition, butyl nitrate emits fumes of nitrous oxide.
Reduction: Butyl nitrate can be reduced to butanol and ammonia under specific conditions.
Substitution: It reacts explosively with Lewis acids such as boron trifluoride and aluminum chloride.
Common reagents and conditions used in these reactions include nitric acid, sulfuric acid, and sodium nitrite. The major products formed from these reactions are butanol, ammonia, and nitrous oxide .
類似化合物との比較
Butyl nitrate is often compared with other alkyl nitrates such as:
- Methyl nitrate
- Ethyl nitrate
- Amyl nitrate
These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. For instance, amyl nitrate is commonly used in medicine for its vasodilatory effects, while butyl nitrate is primarily used in industrial applications .
Butyl nitrate’s uniqueness lies in its specific reactivity with Lewis acids and its use in the production of explosives .
特性
IUPAC Name |
butyl nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-2-3-4-8-5(6)7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHZPQUHCAKSOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70239143 | |
| Record name | Butyl nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70239143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Water-white liquid; [Hawley] | |
| Record name | Butyl nitrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8629 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
8.3 [mmHg] | |
| Record name | Butyl nitrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8629 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
928-45-0 | |
| Record name | Butyl nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70239143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.976 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00YK6AM7PG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Butyl Nitrate?
A1: Butyl Nitrate encompasses several isomers. For instance, n-butyl nitrate has the molecular formula C4H9NO3 and a molecular weight of 119.12 g/mol.
Q2: What spectroscopic techniques are helpful for characterizing Butyl Nitrate isomers?
A2: Several spectroscopic methods prove useful in characterizing Butyl Nitrate isomers. These include:
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify the characteristic stretching vibrations of the CONO2 group, particularly the asymmetric vibrations of N-O, which are distinctive for alkyl nitrates [].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR spectroscopy provide valuable information about the structure and dynamics of butyl nitrate isomers [, ]. These techniques help distinguish between primary, secondary, and tertiary butyl nitrates based on chemical shifts and coupling patterns.
- Raman Spectroscopy: This method can be utilized to detect n-butyl nitrate, specifically by analyzing the characteristic peaks corresponding to the asymmetrical and symmetrical stretching vibrations of NO2, C-H flexural vibrations of methyl and methylene groups, and the stretching vibration of C-O [].
Q3: Are there any computational studies on the structure and reactivity of Butyl Nitrate?
A3: Yes, density functional theory (DFT) calculations have been employed to study the molecular structure, bond dissociation energies, and enthalpy of formation of different Butyl Nitrate isomers [, ]. These calculations provide insights into the stability and reactivity of these compounds. For instance, the wB97X/Def2TZVPP method was found to provide more reliable estimates of kinetic parameters for the thermal decomposition of aliphatic nitrates compared to the B3LYP method [].
Q4: How does Butyl Nitrate contribute to atmospheric chemistry?
A4: Butyl Nitrate, like other alkyl nitrates, plays a role in atmospheric chemistry primarily as a reservoir species for nitrogen oxides (NOx) [, , ]. These compounds are formed in the atmosphere through the reaction of hydrocarbons with NOx in the presence of sunlight. Once formed, Butyl Nitrate can be transported long distances before it decomposes, releasing NOx back into the atmosphere. This process can impact ozone formation and air quality in downwind regions.
Q5: What is the primary removal process for Butyl Nitrate in the atmosphere?
A5: The dominant removal process for Butyl Nitrate in the atmosphere is photolysis by sunlight [, ]. This process breaks down the molecule into an alkoxy radical and nitrogen dioxide (NO2). The rate of photolysis is temperature-dependent and influenced by factors like the angle of the sun and ozone abundance.
Q6: How does the reactivity of Butyl Nitrate compare to other compounds, such as Butanol, in the presence of nitric acid?
A6: Research indicates that n-butyl nitrate is less reactive than n-butanol in the presence of heated nitric acid solutions []. While both compounds can undergo oxidation reactions with nitric acid, n-butanol exhibits higher reactivity, leading to a faster and more complete oxidation process.
Q7: Are there any known sources of Butyl Nitrate emissions besides atmospheric formation?
A7: Yes, in addition to atmospheric formation, studies have identified biomass burning as a direct source of C1-C4 alkyl nitrates, including Butyl Nitrate []. During both the flaming and smoldering stages of savanna burning, significant amounts of alkyl nitrates are released into the atmosphere, with methyl nitrate being dominant during flaming and C2-C4 alkyl nitrates, including butyl nitrate, primarily emitted during smoldering.
Q8: How do bacterial communities in seawater contribute to alkyl nitrate production?
A8: Research suggests that bacteria play a significant role in producing short-chain alkyl nitrates, including ethyl and butyl nitrate, in seawater []. This production is independent of light and appears to be driven by the activity of heterotrophic bacteria, potentially through metabolic pathways that remain to be fully elucidated.
Q9: Can Butyl Nitrate be used in the synthesis of other compounds?
A10: Yes, Butyl Nitrate can be employed as a nitrating agent in organic synthesis. For instance, it has been utilized in the synthesis of N2-substituted deoxyguanosine nucleosides [] and in the preparation of a novel high-toughness solid propellant adhesive system [].
Q10: What are some methods for synthesizing Butyl Nitrate?
A10: Several methods have been reported for the synthesis of Butyl Nitrate:
- Reaction of Butyl Alcohol with Nitric Acid: This classic method involves reacting the appropriate Butyl Alcohol with nitric acid under controlled conditions [].
- Reaction of Metal Nitrates with Phosphate Esters: This alternative method offers a safer and potentially more convenient route to synthesize short-chain alkyl nitrates, including Butyl Nitrate [].
- Solid-Phase Synthesis: A novel approach involves the solid-phase alkylation of ketones to synthesize racemic forms of natural defense substances and their analogs [].
Q11: What are the safety concerns associated with Butyl Nitrate?
A12: Butyl Nitrate is flammable and poses a fire hazard []. It is essential to handle this compound with care and follow appropriate safety precautions. While it is used as a cetane improver, it's important to note that the combustion of diesel fuel, even with cetane improvers, produces emissions that can be harmful to human health and contribute to air pollution.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


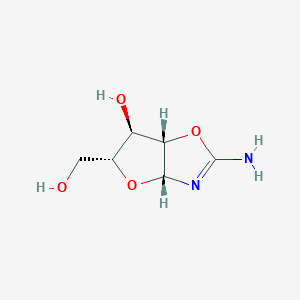
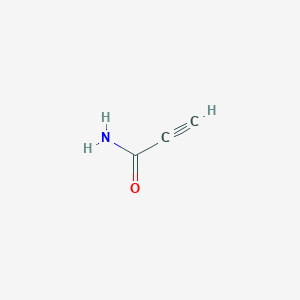
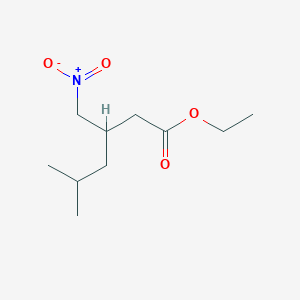
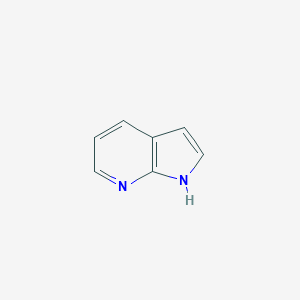
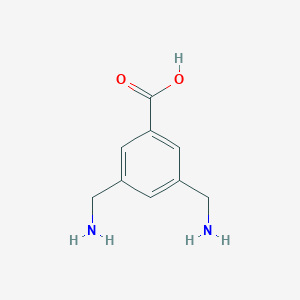
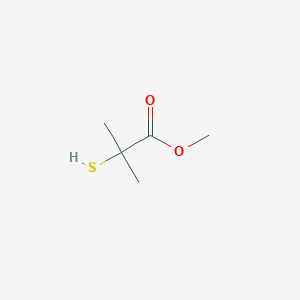
![8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B17893.png)


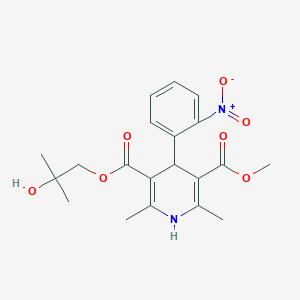

![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride](/img/structure/B17907.png)
